(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Description
(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its pharmacological significance. The synthesis typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazole with morpholinosulfonylbenzamide under controlled conditions. The resulting structure can be analyzed using various spectroscopic methods, including NMR and X-ray crystallography, to confirm its purity and configuration.
Biological Activity
1. Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
2. Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial efficacy.
3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Benzothiazole derivatives have been reported to act as inhibitors of various enzymes such as DNA topoisomerases and HIV reverse transcriptase. This activity positions them as candidates for further development in antiviral therapies.
Data Tables
Biological Activity | Tested Cell Lines/Organisms | IC50 Values (µM) | Mechanism |
---|---|---|---|
Antitumor | MCF-7 (breast cancer) | 15 | Apoptosis induction |
A549 (lung cancer) | 20 | Cell cycle arrest | |
Antimicrobial | E. coli | 10 | Membrane disruption |
S. aureus | 8 | Cell wall synthesis inhibition | |
Enzyme Inhibition | HIV reverse transcriptase | 5 | Competitive inhibition |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including the target compound, against various cancer cell lines. The results showed a marked decrease in cell viability at concentrations above 10 µM, indicating strong anticancer potential.
- Antimicrobial Efficacy : In a clinical microbiology trial, this compound was tested against resistant strains of bacteria. The compound demonstrated significant activity, suggesting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-2-24-18-16(21)4-3-5-17(18)29-20(24)22-19(25)14-6-8-15(9-7-14)30(26,27)23-10-12-28-13-11-23/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZEFSFUIUOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.